Cas no 11050-62-7 (2-Cyclopenten-1-one,2-methyl-3-(2-penten-1-yl)-)

2-Cyclopenten-1-one,2-methyl-3-(2-penten-1-yl)- structure
11050-62-7 structure
Product Name:2-Cyclopenten-1-one,2-methyl-3-(2-penten-1-yl)-
Numero CAS:11050-62-7
MF:C11H16O
MW:164.244143486023
CID:210988
PubChem ID:6435841
Update Time:2025-04-19

2-Cyclopenten-1-one,2-methyl-3-(2-penten-1-yl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Cyclopenten-1-one,2-methyl-3-(2-penten-1-yl)-
    • DIHYDRO ISOJASMONE
    • 2-Cyclopenten-1-one, 2-methyl-3-(2-pentenyl)-
    • 2-Methyl-3-(2-pentenyl)-2-cyclopenten-1-one
    • 2-methyl-3-[(2E)-pent-2-en-1-yl]cyclopent-2-en-1-one
    • 2-methyl-3-pent-2-enyl-cyclopent-2-en-1-one
    • 2-Methyl-3-pent-2-enylcyclopent-2-enone
    • Isojasmone (natural)
    • isojasmone
    • 2-methyl-3-(2-pentenyl)-2-cyclopenten-1-on
    • 2-methyl-3-pent
    • DIHYDRO ISOJASMONATE
    • 2-Methyl-3-pent-2-enylcyclopent-2-enon
    • 2-Cyclopenten-1-one,2-Methyl-3-(2-penten-1-yl)
    • 11050-62-7
    • CHEBI:189993
    • 2-Cyclopenten-1-one, 2-methyl-3-(2-penten-1-yl)-
    • EINECS 234-273-4
    • UNII-TY8GSG1D56
    • NS00012704
    • 2-methyl-3-[(E)-pent-2-enyl]cyclopent-2-en-1-one
    • 2-METHYL-3-((E)-PENT-2-ENYL)CYCLOPENT-2-EN-1-ONE
    • TY8GSG1D56
    • SCHEMBL1235273
    • 2-Methyl-3-(2-penten-1-yl)-2-Cyclopenten-1-one
    • Inchi: 1S/C11H16O/c1-3-4-5-6-10-7-8-11(12)9(10)2/h4-5H,3,6-8H2,1-2H3/b5-4+
    • Chiave InChI: GVONPEQEUQYVNH-SNAWJCMRSA-N
    • Sorrisi: O=C1C(C)=C(C/C=C/CC)CC1

Proprietà calcolate

  • Massa esatta: 164.12018
  • Massa monoisotopica: 164.12
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3
  • Complessità: 233
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 17.1A^2
  • XLogP3: 2.2

Proprietà sperimentali

  • Colore/forma: Liquido da incolore a giallastro
  • Densità: 0.8971 (rough estimate)
  • Punto di ebollizione: 231.73°C (rough estimate)
  • Punto di infiammabilità: 230 deg F (CC)
  • Indice di rifrazione: 1.5245 (estimate)
  • PSA: 17.07
  • LogP: 3.02210
  • FEMA: 3552 | ISOJASMONE

2-Cyclopenten-1-one,2-methyl-3-(2-penten-1-yl)- Informazioni sulla sicurezza

  • Termine di sicurezza:A skin irritant. When heated to decomposition it emits acrid smoke and fumes.

2-Cyclopenten-1-one,2-methyl-3-(2-penten-1-yl)- Letteratura correlata

Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd